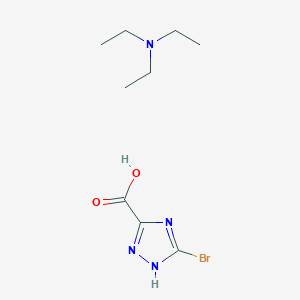
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a derivative of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are used in various fields, including medicinal chemistry, due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles can generally be synthesized through the reaction of azides and alkynes . The preparation of ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acids has also been reported .Scientific Research Applications
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme activity, protein-protein interactions, and cell signaling. It has also been used in the study of the role of enzymes in the regulation of gene expression, as well as in studies of the structure and function of proteins. Additionally, 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% has been used in studies of the biochemistry of cancer, and in studies of the mechanisms of drug action.
Mechanism of Action
Target of Action
The primary targets of the compound “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding or other types of chemical interactions . .
Pharmacokinetics
Its molecular weight is 191.97 , which suggests that it could potentially be absorbed and distributed in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% in lab experiments is that it is a relatively inexpensive compound that is widely available. Additionally, it is a highly soluble compound, making it easy to work with in a laboratory setting.
However, there are some limitations to using 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% in lab experiments. For example, it is a relatively unstable compound, and it can degrade over time if not properly stored. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95%. For example, further research could be conducted on the biochemical and physiological effects of the compound, including its effects on enzyme activity, protein-protein interactions, and cell signaling pathways. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its potential therapeutic applications. Finally, further research could be conducted on the synthesis of the compound and the development of more efficient and cost-effective methods for its synthesis.
Synthesis Methods
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% can be synthesized by a two-step method. The first step involves the reaction of 1,2,4-triazole-3-carboxylic acid with bromine in acetic acid to form 5-bromo-1H-1,2,4-triazole-3-carboxylic acid. The second step involves the reaction of the 5-bromo-1H-1,2,4-triazole-3-carboxylic acid with N,N-diethylethanamine in anhydrous dimethylformamide to form 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95%.
properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C3H2BrN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLZLUWWXGMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1(=NNC(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)
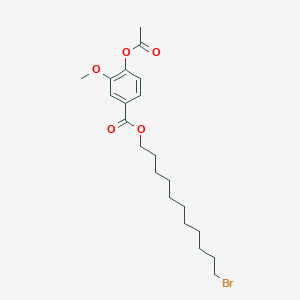


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)

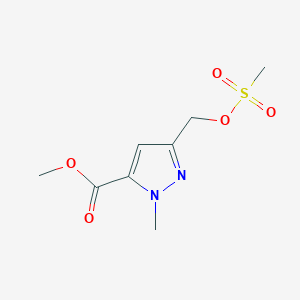


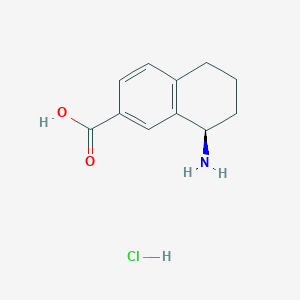
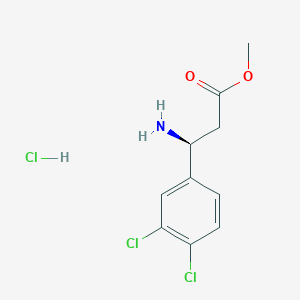
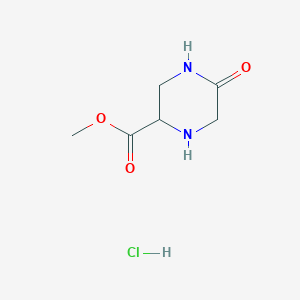
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)